molecular formula C20H18O7 B5889329 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No. B5889329
M. Wt: 370.4 g/mol
InChI Key: XEKYWVMBGPITEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate, also known as CDMB, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Properties

  • A study investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, including compounds related to 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate. They found that these compounds showed antioxidant activity in an in vitro hypochlorous system, demonstrating their potential as scavengers of free radicals (Stanchev et al., 2009).

Antimicrobial Activity

  • Novel synthesis of hybrid molecules combining the coumarin ring with 1,3,4-oxadiazole and pyrazole scaffolds showed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Mahesh et al., 2016).
  • Another study synthesized new derivatives of 4-hydroxy-chromen-2-one, showing high levels of antibacterial activity, suggesting their potential use in fighting bacterial infections (Behrami & Dobroshi, 2019).

Anticancer Activity

  • Research on 3,4,5-trimethoxyphenyl coumarin derivatives evaluated their antitumor activity against various human cancer cell lines, finding some compounds to have better inhibitory activity than standard treatments (Shi et al., 2020).

Photophysical Properties

  • A study on photoactive cellulose derivatives used 4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate for the preparation of water-soluble polyelectrolytes with photochemically active chromene moieties. This has implications in the design of smart materials (Wondraczek, Pfeifer, & Heinze, 2012).

Synthesis and Characterization

  • Innovative methods for synthesizing coumarin derivatives have been developed, expanding the range of potential applications in pharmaceuticals and materials science (Khalilzadeh et al., 2011).

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11-7-18(21)27-15-10-13(5-6-14(11)15)26-20(22)12-8-16(23-2)19(25-4)17(9-12)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKYWVMBGPITEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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